molecular formula C10H7FN2O2 B14220418 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one CAS No. 815608-96-9

6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B14220418
CAS No.: 815608-96-9
M. Wt: 206.17 g/mol
InChI Key: BFUTXLWFHRVHKP-UHFFFAOYSA-N
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Description

6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation with Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

    Substitution: The amino and fluorine groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of benzoxazole compounds are often investigated for their therapeutic potential. This compound could be studied for its efficacy in treating specific diseases or conditions.

Industry

In the industrial sector, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-fluoro-1,3-benzoxazole: Lacks the propargyl group but shares the core structure.

    5-Fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the amino group but has similar structural features.

    6-Amino-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the fluorine atom but retains the amino and propargyl groups.

Uniqueness

The unique combination of amino, fluorine, and propargyl groups in 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

CAS No.

815608-96-9

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-amino-5-fluoro-3-prop-2-ynyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H7FN2O2/c1-2-3-13-8-4-6(11)7(12)5-9(8)15-10(13)14/h1,4-5H,3,12H2

InChI Key

BFUTXLWFHRVHKP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=C(C(=C2)F)N)OC1=O

Origin of Product

United States

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